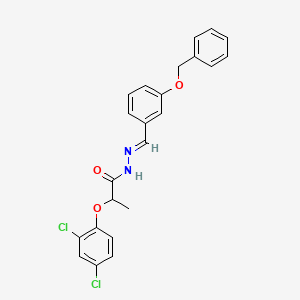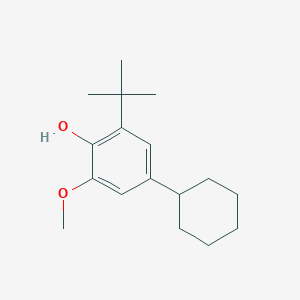
4-(2,5-dimethylphenyl)pentanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,5-dimethylphenyl)pentanoic acid is an organic compound with the molecular formula C13H18O2 It is a derivative of pentanoic acid, featuring a phenyl ring substituted with two methyl groups at the 2 and 5 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dimethylphenyl)pentanoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of 2,5-dimethylbenzene with pentanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires refluxing the mixture for several hours.
Another method involves the Suzuki-Miyaura coupling reaction, where 2,5-dimethylphenylboronic acid is coupled with a suitable pentanoic acid derivative in the presence of a palladium catalyst and a base. This method offers high selectivity and yields under mild conditions .
Industrial Production Methods
Industrial production of this compound often utilizes the Friedel-Crafts alkylation method due to its scalability and cost-effectiveness. The process involves large-scale reactors and continuous flow systems to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,5-dimethylphenyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of this compound ketone or this compound carboxylic acid.
Reduction: Formation of 4-(2,5-dimethylphenyl)pentanol.
Substitution: Formation of nitro, sulfo, or halogen-substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
4-(2,5-dimethylphenyl)pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Wirkmechanismus
The mechanism of action of 4-(2,5-dimethylphenyl)pentanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators and exerting anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-methyl-2-phenylpentanoic acid
- 4-(4-methoxyphenyl)-4-methylpentanoic acid
- 5-(2,5-dimethoxyphenyl)-5-oxo-pentanoic acid
- 3-methyl-3-phenylpentanoic acid
Uniqueness
4-(2,5-dimethylphenyl)pentanoic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .
Eigenschaften
CAS-Nummer |
5578-56-3 |
|---|---|
Molekularformel |
C13H18O2 |
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
4-(2,5-dimethylphenyl)pentanoic acid |
InChI |
InChI=1S/C13H18O2/c1-9-4-5-10(2)12(8-9)11(3)6-7-13(14)15/h4-5,8,11H,6-7H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
KCAYTEGULDUFEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)C(C)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3,4,5-Triacetyloxy-6-(4-methoxy-2-oxopyrimidin-1-yl)oxan-2-yl]methyl acetate](/img/structure/B12010086.png)

![1,7-Dioxa-4,10-dithiaspiro[5.5]undecane](/img/structure/B12010095.png)

![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B12010119.png)




![N-(2,4-dimethoxyphenyl)-2-[(3Z)-3-[3-(2-methylpropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetamide](/img/structure/B12010160.png)




